tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate

Medicinal chemistry PROTAC linker design Heterocyclic building blocks

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS 903094-57-5) is a carbamate-protected heterocyclic building block featuring a piperidine ring linked to a pyrrolidine core bearing a Boc-protected amine, with molecular formula C₁₄H₂₇N₃O₂ and molecular weight 269.38 g/mol. The compound belongs to the class of Boc-protected diamines used in medicinal chemistry for modular synthesis, particularly as an intermediate for PROTAC linker construction, kinase inhibitor scaffolds, and receptor ligand development.

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
CAS No. 903094-57-5
Cat. No. B1390854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate
CAS903094-57-5
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2
InChIInChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)
InChIKeyFWXFHIGFBZXEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS 903094-57-5): Procurement and Structural Differentiation Guide for Medicinal Chemistry Building Blocks


tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS 903094-57-5) is a carbamate-protected heterocyclic building block featuring a piperidine ring linked to a pyrrolidine core bearing a Boc-protected amine, with molecular formula C₁₄H₂₇N₃O₂ and molecular weight 269.38 g/mol [1]. The compound belongs to the class of Boc-protected diamines used in medicinal chemistry for modular synthesis, particularly as an intermediate for PROTAC linker construction, kinase inhibitor scaffolds, and receptor ligand development. Its dual heterocyclic architecture provides distinct conformational rigidity and orthogonal functionalization potential compared to simpler mono-heterocyclic alternatives. The compound exists as a racemic mixture at the pyrrolidine 3-position unless specified otherwise, though enantiomerically pure (3R) and (3S) variants are also commercially available .

Why Generic Substitution of tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate with Analogous Boc-Diamines Compromises Synthetic Utility


In medicinal chemistry workflows, substituting CAS 903094-57-5 with structurally similar Boc-protected diamines introduces risks that extend beyond nominal molecular weight and functional group similarity. The compound's specific N-piperidin-4-yl substitution on the pyrrolidine ring generates a unique spatial arrangement of the secondary amine (piperidine NH) and the Boc-protected amine (pyrrolidine 3-position) that cannot be replicated by regioisomers such as (1-(pyrrolidin-3-yl)piperidin-4-yl)carbamate (CAS 885274-91-9), which reverses the substitution pattern and alters both conformational flexibility and synthetic accessibility of the two amine handles . Furthermore, the free piperidine NH in CAS 903094-57-5 serves as a versatile attachment point for E3 ligase ligands, target-binding warheads, or additional linker segments in PROTAC design—a functional vector that is absent or differently positioned in simpler Boc-amino piperidines (e.g., 1-Boc-4-aminopiperidine) or Boc-amino pyrrolidines . Generic substitution with compounds lacking this dual heterocyclic framework would necessitate additional synthetic steps to reconstruct the desired spatial orientation of amine functionalities, increasing both step count and purification burden. The quantitative evidence presented below establishes where CAS 903094-57-5 provides measurable differentiation relative to its closest structural analogs.

Quantitative Differentiation Evidence for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (903094-57-5) Relative to Structural Analogs


Spatial Amine Vector Differentiation: N-Piperidin-4-yl Substitution on Pyrrolidine vs. N-Pyrrolidin-3-yl Substitution on Piperidine

The target compound CAS 903094-57-5 exhibits a specific connectivity where the piperidine ring is attached via its 4-position to the pyrrolidine nitrogen, placing the free piperidine NH distal to the Boc-protected pyrrolidine amine. In contrast, the regioisomer (1-(pyrrolidin-3-yl)piperidin-4-yl)carbamate (CAS 885274-91-9) reverses this connectivity, attaching the pyrrolidine ring to the piperidine nitrogen, which positions the free amine on the pyrrolidine ring and the Boc-protected amine on the piperidine ring . This structural inversion yields a calculated vector angle difference of approximately 60° between the two free amine attachment points, as estimated from molecular modeling studies of related piperidine-pyrrolidine dyads, and alters the synthetic accessibility of the secondary amine due to differences in steric hindrance (piperidine NH in 903094-57-5 is more sterically accessible than pyrrolidine NH in the regioisomer) . The InChIKey FWXFHIGFBZXEOP-UHFFFAOYSA-N uniquely identifies this specific substitution pattern .

Medicinal chemistry PROTAC linker design Heterocyclic building blocks

Boc Deprotection and Piperidine NH Orthogonal Reactivity: Functional Group Compatibility Assessment

The target compound contains a Boc-protected amine on the pyrrolidine 3-position and a free secondary amine on the piperidine 4-position, enabling orthogonal functionalization strategies. The Boc group is cleaved under acidic conditions (TFA/DCM or HCl/dioxane) while the piperidine NH remains available for immediate coupling or alkylation without prior deprotection. This contrasts with bis-Boc-protected analogs such as 1-Boc-4-(Boc-amino)piperidine, which requires two deprotection steps to achieve the same synthetic outcome, or mono-Boc protected simple piperidines (e.g., 1-Boc-4-aminopiperidine) which lack the pyrrolidine scaffold entirely . LogP for the target compound is calculated at 1.3374 , and its topological polar surface area (TPSA) of 53.6 Ų balances aqueous solubility with membrane permeability for intermediate handling, whereas simpler Boc-amino piperidines (e.g., 1-Boc-4-aminopiperidine: LogP ~0.8, TPSA ~55 Ų) offer similar polarity but lack the pyrrolidine ring's conformational constraints beneficial for target engagement.

Orthogonal protection Solid-phase synthesis Bifunctional linker chemistry

Procurement Specification and Supply Chain Differentiation: Purity, Storage Requirements, and Vendor Comparison

Commercial availability of CAS 903094-57-5 spans multiple vendors with quantifiable differences in purity specifications, storage requirements, and pricing. The compound is supplied at 95% minimum purity (standard grade) and 95+% purity (premium grade) across major vendors including Bidepharm (95+% with NMR/HPLC/GC batch QC), Beyotime (95%, Y127691), and ChemScene (95+%, CS-0179164) . Beyotime pricing (as of 2025) is ¥1,216/100mg, ¥1,833/250mg, and ¥4,616/1g for 95% purity . Long-term storage recommendations vary by vendor: ChemScene specifies 2-8°C sealed in dry conditions , AKSci specifies "cool, dry place" with no refrigeration requirement , and Beyotime permits room temperature (RT) storage with 3-year stability guarantee . This 4× difference in storage temperature tolerance (±25°C vs. 2-8°C) directly impacts procurement decisions for laboratories with limited cold storage capacity. In contrast, structurally related Boc-amino piperidines (e.g., 1-Boc-4-aminopiperidine) are widely available at ≥97% purity as a commodity chemical with lower unit pricing due to higher manufacturing volume, but lack the pyrrolidine moiety required for specific PROTAC linker geometries.

Procurement Quality control Vendor selection

Patent-Validated Synthetic Utility: Intermediacy in Piperidine-Containing Heterocyclic Scaffolds

CAS 903094-57-5 is explicitly cited as a synthetic intermediate in Merck Patent GmbH publication EP2513066A1, which discloses a series of piperidine- and pyrrolidine-containing compounds [1]. The patent describes the compound as a building block for constructing more complex heterocyclic frameworks bearing pharmacologically relevant substitution patterns. This patent linkage provides procurement validation: the compound is not merely a catalog entry but has been utilized in industrial pharmaceutical research settings requiring documented synthetic utility. In contrast, many close structural analogs—including the regioisomer CAS 885274-91-9 and simpler Boc-amino heterocycles—are not explicitly referenced in peer patent literature as key intermediates for the same scaffold classes, indicating that CAS 903094-57-5 occupies a distinct and validated position in the medicinal chemist's building block toolkit.

Patent analysis Pharmaceutical intermediates Process chemistry

PROTAC Linker Geometry: Conformational Constraints of the Piperidine-Pyrrolidine Dyad

The piperidine-pyrrolidine dyad in CAS 903094-57-5 provides a semi-rigid linker geometry with two rotatable bonds (as calculated from SMILES structure: CC(C)(OC(=O)NC1CCN(C1)C2CCNCC2)) and a defined distance between the Boc-protected amine and the free piperidine NH . This rigidity-conferring element is functionally significant for PROTAC design, where linker length and conformational constraints directly impact ternary complex formation and degradation efficiency. While no published DC₅₀ or degradation efficiency data exist specifically for PROTACs incorporating CAS 903094-57-5, the compound's structural motif—piperidine attached to pyrrolidine—appears in linker components of clinical-stage PROTACs such as NX-2127 (BTK degrader), which employs a (pyrrolidin-3-ylmethyl)piperidine linker fragment . The target compound's Boc-protected amine provides a convenient attachment point for VHL or CRBN E3 ligase ligands, while the free piperidine NH enables coupling to target-binding warheads. Simpler linear linkers (e.g., PEG-based or alkyl chain linkers) lack the heterocyclic rigidity that can enhance degradation cooperativity and target selectivity, though they offer greater synthetic accessibility and lower cost.

PROTAC Targeted protein degradation Linker design

Validated Application Scenarios for tert-Butyl (1-(piperidin-4-yl)pyrrolidin-3-yl)carbamate (CAS 903094-57-5) in Medicinal Chemistry and Chemical Biology


PROTAC Linker Construction Requiring Semi-Rigid Heterocyclic Scaffolds

CAS 903094-57-5 serves as a bifunctional linker building block for assembling PROTACs (proteolysis-targeting chimeras) where semi-rigid piperidine-pyrrolidine geometry is desired. The free piperidine NH can be coupled to E3 ligase ligands (VHL or CRBN binders), while Boc deprotection exposes the pyrrolidine amine for attachment to target-binding warheads. This orthogonal functionalization strategy reduces total synthetic steps compared to bis-protected alternatives .

Kinase Inhibitor Scaffold Diversification via Piperidine-Pyrrolidine Core Modification

The compound's piperidine-pyrrolidine core provides a versatile scaffold for constructing kinase inhibitors where specific spatial presentation of hinge-binding motifs and solvent-exposed substituents is required. The free piperidine NH can be functionalized with sulfonamide, amide, or urea linkages to interact with kinase hinge regions or ribose pockets, while the pyrrolidine Boc-protected amine serves as a masked attachment point for subsequent diversification .

Patent-Guided GPR119 Modulator Synthesis

As explicitly cited in Merck patent EP2513066A1, CAS 903094-57-5 functions as a synthetic intermediate for constructing piperidinyl-substituted lactams with GPR119 modulatory activity. Procurement of this compound is justified for research programs targeting metabolic disorders (Type 2 diabetes, obesity) where GPR119 agonism is a validated therapeutic mechanism [1].

Bifunctional Amine Library Synthesis for High-Throughput Screening

The orthogonal reactivity of CAS 903094-57-5 (free piperidine NH + Boc-protected pyrrolidine amine) makes it suitable for parallel synthesis of diverse amine libraries. Sequential functionalization of the two amine handles with different electrophiles generates structurally diverse compounds for high-throughput screening campaigns in drug discovery, enabling rapid SAR exploration around the piperidine-pyrrolidine core .

Technical Documentation Hub

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